2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
Description
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid is a derivative of the imidazotetrazinone class, structurally characterized by an acetic acid moiety appended to the 3-position of the tetrazinone core. This compound shares a scaffold with clinically relevant agents such as temozolomide (8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one), a DNA alkylating agent used in glioblastoma treatment .
Properties
IUPAC Name |
2-(8-carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O4/c8-5(16)4-6-10-11-13(1-3(14)15)7(17)12(6)2-9-4/h2H,1H2,(H2,8,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWJYFCBNVBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)N(N=N2)CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tetrazine ring system that is known for its reactivity and ability to form stable complexes with biomolecules.
The compound exhibits biological activity primarily through its ability to interact with DNA. Similar compounds in the imidazotetrazine class, such as temozolomide (TMZ), act as DNA methylating agents. They induce cytotoxicity by forming O6-methylguanine adducts in DNA, leading to apoptosis in rapidly dividing cells such as cancer cells. The structural modifications in this compound may enhance or alter this activity compared to traditional agents like TMZ.
In Vitro Studies
Research has shown that derivatives of imidazotetrazines can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : U87-MG (glioblastoma), 1321-N1 (astrocytoma), and GOS-3 (high-grade glioma).
- Findings : Novel analogues of TMZ demonstrated up to five-fold increased potency against specified high-grade glioma cell lines compared to standard TMZ treatments .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| TMZ | U87-MG | 30 | |
| TMZ | 1321-N1 | 25 | |
| New Analogue | U87-MG | 6 | |
| New Analogue | 1321-N1 | 5 |
Case Studies
A study conducted on patient-derived primary glioblastoma cultures revealed that certain phenolic esters derived from TMZ exhibited significant cytotoxicity irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) expression status. This indicates that modifications at position 8 of the imidazole ring may provide therapeutic advantages over conventional therapies .
Therapeutic Potential
The ability of this compound to overcome resistance mechanisms associated with MGMT suggests its potential as a novel chemotherapeutic agent. Further investigations are warranted to explore its efficacy in clinical settings.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of imidazotetrazines, including 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid, possess antitumor properties. These compounds can act as DNA methylating agents, which interfere with DNA replication and transcription processes in cancer cells.
Case Study: Temozolomide
Temozolomide, a well-known derivative of imidazotetrazine, has been extensively studied for its efficacy against glioblastoma. Its mechanism involves the formation of DNA adducts leading to apoptosis in tumor cells. The structural similarities suggest potential for this compound to exhibit similar effects in targeted cancer therapies .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that certain imidazotetrazine derivatives can inhibit the growth of various bacterial strains and fungi. This property may be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Drug Resistance Modulation
Another significant application is in the modulation of drug resistance mechanisms in cancer therapy. By understanding how compounds like this compound interact with cellular pathways involved in drug metabolism and excretion, researchers can develop strategies to overcome resistance in cancer treatments.
Biochemical Research
The compound serves as a tool in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into the mechanisms of action at the molecular level.
Data Table: Summary of Applications
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical derivatization reactions to form esters or amides, enhancing lipophilicity for prodrug development .
Reaction Conditions and Yields
Key Findings :
-
Esterification with bromoalkanes in DMF/triethylamine achieves moderate yields (29–55%) .
-
Amide derivatives demonstrate pH-dependent stability, with slower hydrolysis compared to esters .
pH-Dependent Decomposition
The imidazotetrazinone ring undergoes hydrolysis under physiological conditions, releasing a methyl diazonium ion (alkylating agent) and 5-aminoimidazole-4-carboxamide (AIC) .
Degradation Pathways
-
Acidic Conditions (pH 4.5) :
-
Neutral/Basic Conditions (pH 7.4) :
Kinetic Data :
| pH | Half-Life (h) | Primary Product |
|---|---|---|
| 4.5 | >24 | Diazomethane precursor |
| 7.4 | 0.5 | Methyl diazonium ion |
Alkylation via Diazonium Intermediate
The methyl diazonium ion generated during decomposition alkylates DNA at guanine N7 and O6 positions, mimicking temozolomide’s mechanism .
Key Alkylation Sites
| Target | Reaction Site | Biological Impact |
|---|---|---|
| DNA guanine | N7 position | Cytotoxicity via mismatched base pairing |
| DNA guanine | O6 position | Resistance in MGMT-expressing tumors |
Experimental Evidence :
-
TMZA shows comparable alkylation efficiency to temozolomide in glioma cell lines (IC₅₀ = 18–25 μM) .
-
Topical application of TMZA hexyl ester inhibits tumor growth in murine melanoma models by 70% .
Stability Modulation via Structural Modifications
Steric hindrance at the tetrazinone ring’s 6-position slows decomposition :
Stability Enhancement Strategies
-
6-Substituted Derivatives :
Photolytic Reactivity
UV exposure (254 nm) accelerates decomposition via radical intermediates :
| Condition | Degradation Rate | Products |
|---|---|---|
| Dark, pH 7.4 | 0.5 h half-life | AIC + methyl diazonium |
| UV light, pH 7.4 | <5 min half-life | AIC + CO₂ + formaldehyde |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Modifications
The biological activity of imidazotetrazinones is heavily influenced by substituents at the 3-position. Below is a comparative analysis:
Antitumor Activity and Mechanisms of Action
DNA Interaction and Cytotoxicity
- Mitozolomide (M&B 39565): Generates DNA interstrand cross-links via decomposition to MCTIC, a chloroethylating species. Exhibits selective cytotoxicity in transformed cells (e.g., VA-13) over normal cells (IMR-90) .
- Temozolomide: Releases MTIC, which methylates DNA at O6-guanine, inducing mismatch repair failure.
- CCRG 81045: Demonstrates broad-spectrum activity against murine leukemias (L1210, P388) and solid tumors (B16 melanoma). Orally bioavailable with a plasma half-life of 1.24 hours .
- 2-(8-Carbamoyl-4-oxo[...]acetic acid : As a temozolomide-derived prodrug, it may leverage the imidazotetrazine scaffold for tumor-targeted delivery of therapeutic agents (e.g., DON, a glutamine antagonist) .
Solubility and Pharmacokinetics
- Esters vs. Amides : Esters of 3-methyl-4-oxoimidazotetrazine-8-carboxylates exhibit superior water solubility and antitumor activity compared to amides .
- Acetic Acid Derivative : The carboxylic acid group likely enhances solubility relative to neutral substituents (methyl, phenyl), though metabolic stability may be reduced due to ionization.
Metabolic Stability and Degradation Pathways
- Temozolomide : Rapid hydrolysis at physiological pH (half-life: ~1.8 hours in plasma) to MTIC, which further degrades within minutes .
- CCRG 81045 : Stable in buffer (half-life: 1.24 hours at pH 7.4) but degrades rapidly in human plasma (half-life: 0.42 hours) .
- Mitozolomide : Degrades to MCTIC, which forms chloroethyl-DNA adducts with delayed cross-link formation (peak at 9 hours post-treatment) .
Selectivity and Toxicity Profiles
- Mitozolomide: 5–6-fold more toxic to transformed VA-13 cells than normal IMR-90 cells, linked to differential DNA cross-link formation .
- CCRG 81045 : Low systemic toxicity (10% lethal dose: 125 mg/kg in mice) despite potent antitumor effects .
- Acetic Acid Derivative: No direct toxicity data available, but its prodrug design may reduce off-target effects compared to non-targeted alkylators .
Q & A
Q. What are the key synthetic routes for 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid and its derivatives?
Methodological Answer: The compound and its analogs are synthesized via diazotization and alkylation reactions. For example:
- Route 1: Reacting 5-diazoimidazole-4-carboxamide with alkyl isocyanates in methanol yields 8-carbamoyl derivatives. Subsequent hydrolysis under acidic conditions (e.g., HCl in DMF) introduces thio- or cyano-substituents .
- Route 2: Temozolomide (TMZ) hydrolysis with nitrous acid generates TMZ acid (3-methyl-4-oxo-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid), which is converted to acyl chlorides using thionyl chloride. Coupling with alcohols/amines produces ester/amide analogs .
- Yield Optimization: Flash chromatography (silica gel, EtOAC/CHCl₃) and recrystallization (aqueous acetone) improve purity .
Q. How does the compound’s molecular structure influence its stability and reactivity?
Methodological Answer: X-ray crystallography reveals:
- The imidazotetrazine core is planar, with carbamoyl groups forming intramolecular hydrogen bonds (N–H⋯N). Rotamers exist due to carbamoyl group rotation (energy barrier ~20 kJ/mol), impacting solubility and degradation kinetics .
- Electron-deficient C(4) carbonyl facilitates nucleophilic attack, driving pH-dependent ring-opening to form MTIC (active alkylating metabolite) .
- Stability Testing: Monitor degradation in aqueous buffers (pH 7–9) via HPLC (UV detection at 252 nm). Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Q. What experimental models are used to assess cytotoxicity and mechanism of action?
Methodological Answer:
- Cell Lines: Use Mer⁺ (MGMT-proficient, e.g., U373M) and Mer⁻ (MGMT-deficient, e.g., HCT 116) cells to evaluate MGMT-dependent resistance. MTT assays quantify GI₅₀ values .
- Mechanistic Studies:
- Track DNA alkylation via LC-MS detection of O⁶-methylguanine adducts.
- Inhibit poly(ADP-ribose) polymerase (PARP) to assess repair pathway involvement .
Advanced Research Questions
Q. How do structural modifications (e.g., carbamoyl vs. thiocarbamoyl) alter bioactivity?
Methodological Answer:
Q. What strategies overcome resistance linked to DNA repair pathways (e.g., MGMT, MMR)?
Methodological Answer:
- MGMT Inhibition: Co-administer O⁶-benzylguanine (10 μM) to deplete MGMT in Mer⁺ cells, restoring sensitivity .
- MMR Bypass: Use p53-null cell lines (e.g., HT-29) to study mismatch repair-independent apoptosis via PARP-1 hyperactivation .
- Combination Therapy: Pair with ATR/ATM inhibitors (e.g., AZD6738) to disrupt replication stress responses .
Q. How are advanced analytical techniques (e.g., NMR, X-ray) applied to characterize degradation products?
Methodological Answer:
- Degradation Profiling:
- Quantitation: Use LC-ESI-MS/MS (m/z 194→138 transition) to detect MTIC in plasma .
Q. What in vivo models validate pharmacokinetics and blood-brain barrier penetration?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg IV in Sprague-Dawley rats. Measure plasma AUC via microdialysis and brain tissue uptake (logP ~0.5 indicates moderate BBB penetration) .
- Metabolite Tracking: Isotope-labeled analogs (e.g., ¹⁴C-TMZ) quantify urinary excretion of MTIC and AIC (5-aminoimidazole-4-carboxamide) .
Q. How do prodrug strategies enhance targeted delivery?
Methodological Answer:
- Ester Prodrugs: Phenolic esters (e.g., TMZ-tetrazine diene) increase lipophilicity (clogP +1.2) and tumor accumulation. Hydrolyze intracellularly via carboxylesterases .
- Targeted Conjugates: Link to cRGD peptides (e.g., cyclo-RGDfK) via Reppe anhydride chemistry for integrin αvβ3-specific delivery in glioblastoma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
